6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid are currently unknown
Mode of Action
It is known that the compound can undergo common organic reactions, such as esterification and acylation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc., which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid can be achieved through several methodologies. One eco-friendly and efficient method involves the use of microwave energy to synthesize (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, its methyl ester, and (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol . This method is characterized by its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as the herbs of Hippophae rhamnoides . The compound can be isolated and purified using various chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
Linalool: A structurally related monoterpenoid with similar aromatic properties.
Geraniol: Another monoterpenoid with comparable chemical properties and applications.
Citronellol: A related compound used in fragrances and flavors.
Uniqueness
6-Hydroxy-2,6-dimethyl-2,7-Octadienoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKWMOQUUQAJGV-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28420-25-9 | |
Record name | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028420259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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